3-Fluoro-4-[(n-pentyloxy)methyl]thiophenol
Description
3-Fluoro-4-[(n-pentyloxy)methyl]thiophenol (CAS: 1443302-49-5) is a fluorinated aromatic thiol derivative characterized by a pentyloxymethyl substituent at the 4-position and a fluorine atom at the 3-position of the benzene ring. This compound is commercially available and is primarily utilized as a building block in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials . Its molecular formula is inferred as C₁₂H₁₇FO₂S, with a molecular weight of approximately 244.33 g/mol. Key synonyms include 3-Fluoro-4-[(n-pentyloxy)methyl]benzenethiol and ZINC95738841 .
Properties
IUPAC Name |
3-fluoro-4-(pentoxymethyl)benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FOS/c1-2-3-4-7-14-9-10-5-6-11(15)8-12(10)13/h5-6,8,15H,2-4,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRSRSHAIFRSHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC1=C(C=C(C=C1)S)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[(n-pentyloxy)methyl]thiophenol typically involves the introduction of the pentyloxy group and the fluorine atom onto a thiophenol backbone. One common method is the nucleophilic substitution reaction where a suitable thiophenol derivative is reacted with a pentyloxy halide in the presence of a base to form the desired product. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 3-Fluoro-4-[(n-pentyloxy)methyl]thiophenol may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for industrial applications, and methods such as high-pressure liquid chromatography (HPLC) can be employed for purification.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[(n-pentyloxy)methyl]thiophenol undergoes various chemical reactions, including:
Oxidation: The thiophenol moiety can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted thiophenol derivatives.
Scientific Research Applications
3-Fluoro-4-[(n-pentyloxy)methyl]thiophenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[(n-pentyloxy)methyl]thiophenol involves its interaction with molecular targets through its functional groups. The thiophenol moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorine atom can enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of biological molecules.
Comparison with Similar Compounds
Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Substituents |
|---|---|---|---|---|---|
| 3-Fluoro-4-[(n-pentyloxy)methyl]thiophenol | C₁₂H₁₇FO₂S | 244.33 | N/A | Likely soluble in DCM, ether, methanol | Thiophenol, pentyloxymethyl, fluorine |
| 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide | C₈H₅F₄NS | 239.20 | 102–104 | DCM, ether, ethyl acetate, methanol | Carbothioamide, trifluoromethyl |
| 2,3-Dimethyl-4-(trifluoromethylthio)phenol | C₉H₉F₃OS | 222.23 | N/A | Organic solvents (e.g., DCM) | Phenol, trifluoromethylthio |
| Linezolid (Pharmaceutical) | C₁₆H₂₀FN₃O₄ | 337.35 | 227–230 | Aqueous (I.V. formulation) | Oxazolidinone, morpholinyl, fluorine |
Notes:
Biological Activity
3-Fluoro-4-[(n-pentyloxy)methyl]thiophenol is an organosulfur compound that has garnered attention in recent years for its potential biological activities. This compound features a fluorinated aromatic ring and a thiophenol moiety, which may contribute to its unique pharmacological properties. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug development.
Chemical Structure
The molecular formula of 3-Fluoro-4-[(n-pentyloxy)methyl]thiophenol is C12H17FOS, indicating the presence of a fluorine atom, a sulfur atom, and an alkoxy group. The structural representation can be summarized as follows:
The biological activity of 3-Fluoro-4-[(n-pentyloxy)methyl]thiophenol is hypothesized to involve several mechanisms:
- Lipophilicity : The fluorine atom increases the lipophilicity of the compound, enhancing its ability to penetrate biological membranes.
- Metabolic Transformations : The thiophenol group may undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular targets.
- Antioxidant Properties : Compounds with similar structures have exhibited antioxidant activities, which may be relevant for mitigating oxidative stress in cells .
Cytotoxicity
Recent studies have focused on the cytotoxic effects of 3-Fluoro-4-[(n-pentyloxy)methyl]thiophenol on various cancer cell lines. The compound was tested against squamous cell carcinoma (SCC) and human keratinocyte (HaCaT) cell lines, revealing significant cytotoxic effects at certain concentrations. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| SCC | 15.6 ± 4.45 | 1.32 |
| HaCaT | 18.8 ± 0.74 |
*IC50 represents the concentration required to inhibit cell growth by 50% .
Antioxidant Activity
The antioxidant activity of 3-Fluoro-4-[(n-pentyloxy)methyl]thiophenol was evaluated using standard assays such as DPPH and ABTS. The compound showed promising results, indicating its potential use as an antioxidant agent.
Case Studies
- Case Study on Cancer Cell Lines : A study investigated the effects of various thiophenol derivatives, including 3-Fluoro-4-[(n-pentyloxy)methyl]thiophenol, on SCC and HaCaT cells. The findings suggested that the compound selectively inhibited tumor cell growth while sparing normal keratinocytes, highlighting its therapeutic potential .
- Mechanistic Insights : Another study explored the metabolic pathways involved in the action of thiophenol derivatives. It was found that the presence of the pentyloxy group facilitated metabolic activation, leading to enhanced cytotoxicity against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
